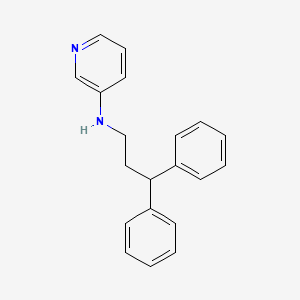
N-(3,3-diphenylpropyl)pyridin-3-amine
カタログ番号 B8584226
分子量: 288.4 g/mol
InChIキー: HPPGLUBWVYPBSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08324396B2
Procedure details


To a mixture of 3-iodopyridine (1.12 g, 5.46 mmol) and 3,3-diphenylpropan-1-amine (1.72 g, 8.14 mmol) was added potassium carbonate (1.49 g, 10.8 mmol), copper(I) iodide (0.126 g, 0.662 mmol), (S)-pyrrolidine-2-carboxylic acid (0.154 g, 1.34 mmol), and DMSO (3.5 mL). The reaction mixture was heated to 75° C. for 18 h and diluted with EtOAc. The organic phase was washed with water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 30% to 80% EtOAc in hexanes) gave N-(3,3-diphenylpropyl)pyridin-3-amine.




Name
copper(I) iodide
Quantity
0.126 g
Type
catalyst
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:15][CH2:16][NH2:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O>CCOC(C)=O.[Cu]I.CS(C)=O>[C:18]1([CH:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:15][CH2:16][NH:17][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CCN)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.154 g
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@@H](CCC1)C(=O)O
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
0.126 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water (1×), brine (1×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography on silica gel (eluted with 30% to 80% EtOAc in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CCNC=1C=NC=CC1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
